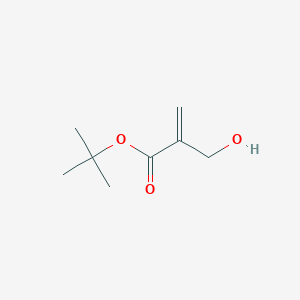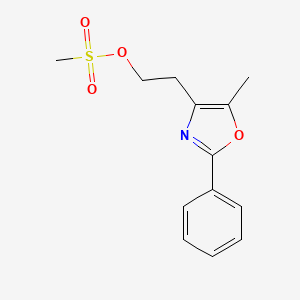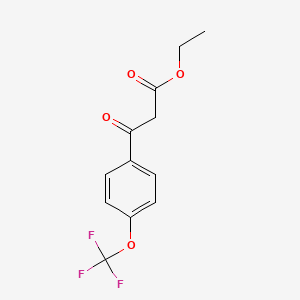
Ethyl-1-Methyl-1H-Pyrazol-4-carboxylat
Übersicht
Beschreibung
Ethyl 1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl ester group at the 4-position and a methyl group at the 1-position
Wissenschaftliche Forschungsanwendungen
Ethyl 1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
- It’s essential to note that the compound’s structure contains a pyrazole ring, which is a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Such structures often participate in diverse biological activities .
- Hypothetically, it could inhibit or modulate certain kinases, transporters, or metabolic pathways. Further research is needed to elucidate its precise mode of action .
- It’s plausible that ethyl 1-methyl-1H-pyrazole-4-carboxylate could impact signaling pathways related to cell growth, inflammation, or metabolism .
- These properties influence its bioavailability and overall pharmacokinetic profile .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Ethyl 1-methyl-1H-pyrazole-4-carboxylate is likely absorbed through the gastrointestinal tract after oral administration. It may distribute to various tissues, including the liver, kidneys, and brain. Enzymatic processes in the liver may metabolize it. Elimination occurs primarily through urine and possibly feces.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 1-methyl-1H-pyrazole-4-carboxylate can be synthesized through various methods. One common approach involves the condensation of ethyl acetoacetate with methyl hydrazine. The reaction typically proceeds under reflux conditions in the presence of an acid catalyst, such as acetic acid, to yield the desired pyrazole derivative .
Industrial Production Methods
In industrial settings, the synthesis of ethyl 1-methyl-1H-pyrazole-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining product purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can yield pyrazole derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazole carboxylic acids, and reduced pyrazole derivatives .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-methyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
- Ethyl 1-benzyl-5-methyl-1H-pyrazole-4-carboxylate
- Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. Ethyl 1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct properties and applications .
Eigenschaften
IUPAC Name |
ethyl 1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-9(2)5-6/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKQVOXCQOQZED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455695 | |
| Record name | ethyl 1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85290-80-8 | |
| Record name | ethyl 1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-methyl-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of ethyl 1-methyl-1H-pyrazole-4-carboxylate as described in the research?
A1: The research paper [] highlights the challenge of selectively synthesizing 3- or 5-substituted ethyl 1-methyl-1H-pyrazole-4-carboxylates. While reacting 2-dimethylaminomethylene-3-oxoalkanoates (II) with methylhydrazine generally results in a mixture of both isomers, the study found an exception. Specifically, reacting compound IIg, where the substituent is a benzyl group, with methylhydrazine yielded predominantly methyl 5-benzyl-1-methyl-1H-pyrazole-4-carboxylate. This finding provides valuable insight into achieving regioselective synthesis of specific isomers of substituted pyrazole-4-carboxylates. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B1589628.png)







